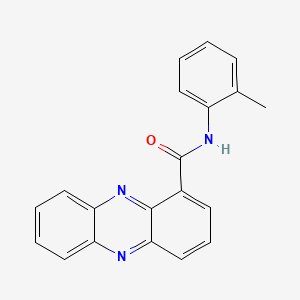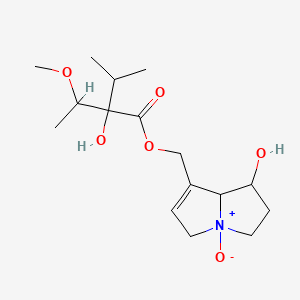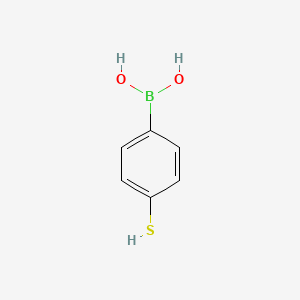
N-(2-methylphenyl)-1-phenazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1-phenazinecarboxamide is a member of phenazines.
Applications De Recherche Scientifique
Antitumor Activity
N-(2-methylphenyl)-1-phenazinecarboxamide and its derivatives have been explored for their potential as antitumor agents. Studies have focused on synthesizing and evaluating the antitumor activity of substituted phenazine-1-carboxamides. Some derivatives, particularly those with electron-withdrawing groups, have shown significant activity against various cancer cell lines, including leukemia and lung carcinoma (Rewcastle, Denny, & Baguley, 1987). Additionally, structural modifications in these compounds have been linked to changes in their biological activities, influencing their potential as anticancer drugs (Gamage et al., 2002).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of phenazinecarboxamide derivatives. These compounds have been found to exhibit broad-spectrum antibacterial and potential biological activities. Modifications in their structure play a significant role in their efficacy against various microbial strains (Wan et al., 2022). Some derivatives have demonstrated effective action against pathogens such as Mycobacterium tuberculosis, showing promise in the treatment of infections resistant to conventional antibiotics (Zítko et al., 2015).
Biosynthesis and Environmental Degradation
The biosynthesis of phenazine derivatives, including 1-hydroxyphenazine derivatives, has been studied, particularly in bacterial strains like Pseudomonas chlororaphis. These studies are crucial for understanding the natural production and potential environmental degradation pathways of these compounds (Mavrodi et al., 2001). Additionally, studies on the environmental management of phenazines indicate their role in the ecosystem and potential for bioremediation (Zhao et al., 2017).
DNA Interaction and Binding Studies
N-(2-methylphenyl)-1-phenazinecarboxamide derivatives have been investigated for their DNA binding properties. These studies help in understanding the mechanism of action of these compounds at the molecular level, particularly in the context of their anticancer and antimicrobial activities. The interaction with DNA is a crucial aspect of their biological activity, influencing their potential use in therapeutics (Farghaly et al., 2020).
Propriétés
Nom du produit |
N-(2-methylphenyl)-1-phenazinecarboxamide |
|---|---|
Formule moléculaire |
C20H15N3O |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-(2-methylphenyl)phenazine-1-carboxamide |
InChI |
InChI=1S/C20H15N3O/c1-13-7-2-3-9-15(13)23-20(24)14-8-6-12-18-19(14)22-17-11-5-4-10-16(17)21-18/h2-12H,1H3,(H,23,24) |
Clé InChI |
YTAITZRBXMKGJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1229256.png)
![(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-11-yl) acetate](/img/structure/B1229259.png)
![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-[(3,5-dichloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1229262.png)


![3-Benzoyl-1,5-bis(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1229269.png)
![4-[1-oxo-6-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)hexyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1229270.png)
![N-(4-phenylmethoxyphenyl)-3-[4-(phenylmethyl)-1-piperazinyl]propanamide](/img/structure/B1229271.png)
![N-[(4-ethylphenyl)carbonyl]phenylalanine](/img/structure/B1229272.png)
![5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)
![2-[(1-Methyl-2-imidazolyl)thio]-1-(2-naphthalenyl)ethanone](/img/structure/B1229276.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1229279.png)
